Cas no 42832-22-4 (4-Dimethylamino-2-methoxy-benzoic Acid methyl ester)

4-Dimethylamino-2-methoxy-benzoic Acid methyl ester 化学的及び物理的性質
名前と識別子
-
- methyl 4-(dimethylamino)-2-methoxybenzoate
- 4-Dimethylamino-2-methoxy-benzoic Acid methyl ester
- MFCD06203727
- W13503
- AS-82756
- DTXSID20660685
- SB78670
- 42832-22-4
- Amisulpride Impurity 13
- methyl4-(dimethylamino)-2-methoxybenzoate
- SY126292
- 4-Dimethylamino-2-methoxy-benzoic acid methyl ester
- DTXCID60611434
-
- MDL: MFCD06203727
- インチ: InChI=1S/C11H15NO3/c1-12(2)8-5-6-9(11(13)15-4)10(7-8)14-3/h5-7H,1-4H3
- InChIKey: OEFMHCGYQLYADE-UHFFFAOYSA-N
- ほほえんだ: CN(C)C1=CC(=C(C=C1)C(=O)OC)OC
計算された属性
- せいみつぶんしりょう: 209.10519334g/mol
- どういたいしつりょう: 209.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 38.8Ų
4-Dimethylamino-2-methoxy-benzoic Acid methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1244041-250mg |
Methyl 4-(diMethylaMino)-2-Methoxybenzoate |
42832-22-4 | 95% | 250mg |
$175 | 2024-06-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M940852-1g |
Methyl 4-(dimethylamino)-2-methoxybenzoate |
42832-22-4 | 95% | 1g |
¥1,404.00 | 2022-09-01 | |
Aaron | AR00C7IW-1g |
Methyl 4-(diMethylaMino)-2-Methoxybenzoate |
42832-22-4 | 95% | 1g |
$301.00 | 2023-12-14 | |
1PlusChem | 1P00C7AK-250mg |
Methyl 4-(diMethylaMino)-2-Methoxybenzoate |
42832-22-4 | 95% | 250mg |
$149.00 | 2024-05-02 | |
A2B Chem LLC | AF68524-1g |
4-Dimethylamino-2-methoxy-benzoic acid methyl ester |
42832-22-4 | 95% | 1g |
$310.00 | 2024-04-20 | |
Aaron | AR00C7IW-100mg |
Methyl 4-(dimethylamino)-2-methoxybenzoate |
42832-22-4 | 95% | 100mg |
$101.00 | 2025-02-10 | |
eNovation Chemicals LLC | Y1244041-100mg |
Methyl 4-(diMethylaMino)-2-Methoxybenzoate |
42832-22-4 | 95% | 100mg |
$130 | 2025-03-11 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M940852-100mg |
Methyl 4-(dimethylamino)-2-methoxybenzoate |
42832-22-4 | 95% | 100mg |
¥386.10 | 2022-09-01 | |
abcr | AB489053-5 g |
Methyl 4-(dimethylamino)-2-methoxybenzoate; . |
42832-22-4 | 5g |
€1,149.80 | 2022-07-29 | ||
TRC | D496203-500mg |
4-Dimethylamino-2-methoxy-benzoic Acid methyl ester |
42832-22-4 | 500mg |
$ 340.00 | 2022-06-05 |
4-Dimethylamino-2-methoxy-benzoic Acid methyl ester 関連文献
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
4-Dimethylamino-2-methoxy-benzoic Acid methyl esterに関する追加情報
Introduction to 4-Dimethylamino-2-methoxy-benzoic Acid methyl ester (CAS No. 42832-22-4)
4-Dimethylamino-2-methoxy-benzoic Acid methyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 42832-22-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the class of substituted benzoic acids, characterized by its structural features that include a dimethylamino group at the fourth position and a methoxy group at the second position of the benzene ring. The presence of these functional groups imparts unique chemical properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The methyl ester form of this benzoic acid derivative enhances its solubility in organic solvents, facilitating its use in synthetic protocols and purification processes. This property is particularly advantageous in pharmaceutical synthesis, where solubility plays a critical role in drug formulation and delivery. The structural motif of 4-Dimethylamino-2-methoxy-benzoic Acid methyl ester suggests potential interactions with biological targets, such as enzymes and receptors, which have been extensively studied in recent years.
In recent years, there has been growing interest in benzoic acid derivatives due to their diverse pharmacological activities. Studies have highlighted the role of substituted benzoic acids in modulating inflammatory pathways, antioxidant mechanisms, and even as precursors for more complex drug molecules. The dimethylamino group, in particular, is known for its ability to enhance lipophilicity and binding affinity, which are crucial factors in drug design. The methoxy group contributes to electronic delocalization within the aromatic ring, influencing reactivity and stability.
Current research in medicinal chemistry has explored the pharmacological profile of 4-Dimethylamino-2-methoxy-benzoic Acid methyl ester as a potential therapeutic agent. Preliminary studies indicate that this compound may exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are central mediators of inflammation and are targeted by many nonsteroidal anti-inflammatory drugs (NSAIDs). The unique combination of the dimethylamino and methoxy substituents may confer selective inhibition, reducing side effects associated with broader-spectrum inhibitors.
Furthermore, the compound's structure resembles several known bioactive molecules, suggesting potential applications in other therapeutic areas. For instance, benzoic acid derivatives have been investigated for their antimicrobial and antifungal properties. The electron-rich aromatic system of 4-Dimethylamino-2-methoxy-benzoic Acid methyl ester could interact with microbial cell membranes or metabolic pathways, disrupting their function. This area of research is particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial agents are urgently needed.
The synthesis of 4-Dimethylamino-2-methoxy-benzoic Acid methyl ester involves multi-step organic transformations, typically starting from commercially available aromatic precursors. Key steps include nitration followed by reduction to introduce the dimethylamino group, followed by methylation at the second position to install the methoxy group. The final step involves esterification to yield the methyl ester derivative. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to improve yield and purity.
The analytical characterization of this compound is essential for ensuring its identity and purity before pharmaceutical applications. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are standard techniques used for structural elucidation. These methods provide detailed information about the molecular structure, confirming the presence of the intended functional groups and ruling out impurities.
In conclusion, 4-Dimethylamino-2-methoxy-benzoic Acid methyl ester (CAS No. 42832-22-4) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features make it a versatile intermediate for synthesizing bioactive molecules targeting various diseases. Ongoing studies aim to elucidate its mechanism of action and optimize its pharmacological properties for therapeutic use. As research progresses, this compound is likely to play an increasingly important role in drug discovery and development.
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